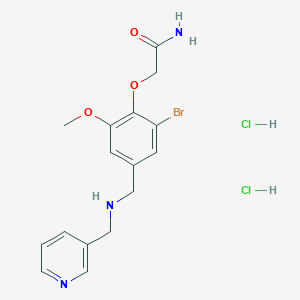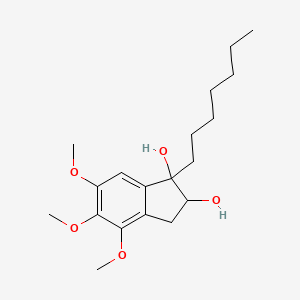![molecular formula C21H16N4O2 B12636127 N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer approach can be employed using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of eco-friendly and atom-economical approaches is emphasized in recent research .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Sodium borohydride is often used for the reduction of aldehydes to alcohols.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Wissenschaftliche Forschungsanwendungen
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,8-naphthyridine core allows it to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enoxacin: A 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: Another 1,8-naphthyridine derivative used as an antibacterial agent.
Trovafloxacin: A fluoroquinolone with a 1,8-naphthyridine core, known for its broad-spectrum antibacterial activity.
Uniqueness
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antibacterial activity make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C21H16N4O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-15-16(12-13-22-20(15)25-19)23-17-8-4-5-9-18(17)24-21(27)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI-Schlüssel |
XILBDNKHKZGJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=C4C=CC(=O)NC4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)





![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
